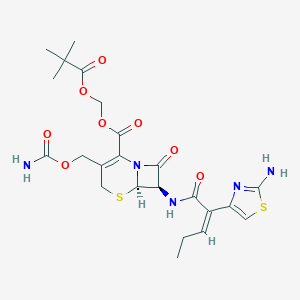
1H-Tetrazole,1-(1-methylethyl)-(9CI)
Overview
Description
VB 20B7, also known as 2-[1-(4-Piperonyl)piperazinyl]benzothiazole, is a small molecule compound developed by Laboratorios Vita. It functions as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This compound has been primarily investigated for its potential therapeutic applications in treating digestive disorders, particularly peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VB 20B7 involves the reaction of 4-piperonylpiperazine with benzothiazole. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained. The detailed synthetic route includes:
Formation of 4-piperonylpiperazine: This intermediate is synthesized by reacting piperazine with piperonal under specific conditions.
Coupling with Benzothiazole: The 4-piperonylpiperazine is then reacted with benzothiazole in the presence of a suitable catalyst to form VB 20B7.
Industrial Production Methods
Industrial production of VB 20B7 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
VB 20B7 undergoes several types of chemical reactions, including:
Oxidation: VB 20B7 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of new synthetic methodologies.
Biology: VB 20B7 is used in research to understand the role of 5-HT3 and 5-HT4 receptors in biological systems.
Medicine: The compound has been investigated for its gastroprokinetic activity, making it a potential candidate for treating gastrointestinal disorders such as gastroparesis and peptic ulcers
Mechanism of Action
VB 20B7 exerts its effects primarily through its interaction with serotonin receptors. It acts as a 5-HT4 receptor agonist and a weak 5-HT3 receptor antagonist. This dual action enhances gastric motility and accelerates gastric emptying. The compound’s mechanism involves binding to the 5-HT4 receptors, leading to the activation of downstream signaling pathways that promote gastrointestinal motility .
Comparison with Similar Compounds
Similar Compounds
Cisapride: Another gastroprokinetic agent that acts on serotonin receptors but has a different safety profile.
Metoclopramide: A dopamine receptor antagonist with gastroprokinetic properties but different receptor targets.
Tegaserod: A selective 5-HT4 receptor agonist used for similar indications but with a different chemical structure.
Uniqueness of VB 20B7
VB 20B7 is unique due to its dual action on 5-HT3 and 5-HT4 receptors, which provides a balanced approach to enhancing gastrointestinal motility. This dual mechanism distinguishes it from other compounds that may only target one receptor type .
Properties
IUPAC Name |
1-propan-2-yltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-4(2)8-3-5-6-7-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDTTSNSJEVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)













